

Unveiling the Off-Target Binding Landscape of PCS1055: A Comparative Analysis

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Compound of Interest		
Compound Name:	PCS1055	
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For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is paramount for predicting potential side effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the off-target binding profile of **PCS1055**, a novel muscarinic M4 receptor antagonist, against other relevant compounds. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.

PCS1055 is a potent and selective antagonist of the muscarinic M4 acetylcholine receptor, a key target in the central nervous system for the treatment of neuropsychiatric disorders. While its high affinity for the M4 receptor is well-documented, a thorough understanding of its interactions with other unintended biological targets is crucial for a comprehensive safety and efficacy assessment.

Comparative Off-Target Binding Profiles

To provide a clear comparison, the following table summarizes the known on-target and off-target binding affinities of **PCS1055** and a selection of other muscarinic receptor antagonists. It is important to note that comprehensive off-target screening panel data for **PCS1055** is not publicly available. Therefore, data for VU6021625, a structurally similar M4 antagonist derived from a series of compounds including **PCS1055**, is used as a surrogate to provide an indication of a broader off-target profile.



Target	PCS1055	Atropine	PD102807	AF-DX 384	Pirenzepine
Muscarinic M4 (Ki, nM)	6.5[1]	Pan- antagonist	90.7	10	High
Muscarinic M1 (Ki, nM)	1658	Pan- antagonist	6559	30.9	Low (selective)
Muscarinic M2 (Ki, nM)	449	Pan- antagonist	3441	6.0	Moderate
Muscarinic M3 (Ki, nM)	2223	Pan- antagonist	950	66.1	Moderate
Muscarinic M5 (Ki, nM)	>6500	Pan- antagonist	7412	537	High
Acetylcholine sterase (IC50, nM)	120 (human)	-	-	-	-
Histamine H3 (% inh @ 10μM)	ND	-	-	-	-
Nicotinic α3β4 (% inh @ 10μΜ)	ND	-	-	-	-
Serotonin 5- HT2B (% inh @ 10μM)	ND	-	-	-	-

ND: Not Determined. Data for Histamine H3, Nicotinic $\alpha 3\beta 4$, and Serotonin 5-HT2B are for the structurally related compound VU6021625, which showed 88%, 55%, and 53% inhibition at 10 μ M, respectively, in a Eurofins radioligand binding panel of 78 targets.[2][3]

Experimental Protocols

The binding affinities and functional activities presented in this guide were primarily determined using the following key experimental methodologies:



[(3)H]-N-methylscopolamine (NMS) Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for muscarinic receptors.

- Principle: The assay measures the ability of a test compound to displace the radiolabeled muscarinic antagonist, [(3)H]-NMS, from the receptor.
- Procedure:
 - Cell membranes expressing the target muscarinic receptor subtype are prepared.
 - Membranes are incubated with a fixed concentration of [(3)H]-NMS and varying concentrations of the test compound.
 - After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
 - The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
 - The concentration of the test compound that inhibits 50% of the specific binding of [(3)H]-NMS (IC50) is determined.
 - The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[4][5][6]

GTP-y-[(35)S] Binding Assay

This functional assay measures the activation of G proteins coupled to the target receptor upon agonist stimulation and the ability of an antagonist to block this activation.

- Principle: In the presence of an agonist, G protein-coupled receptors (GPCRs) catalyze the exchange of GDP for GTP on the α-subunit of the G protein. This assay uses a non-hydrolyzable GTP analog, GTP-γ-[(35)S], to quantify this activation. Antagonists will inhibit the agonist-induced increase in GTP-γ-[(35)S] binding.[7][8][9][10][11]
- Procedure:

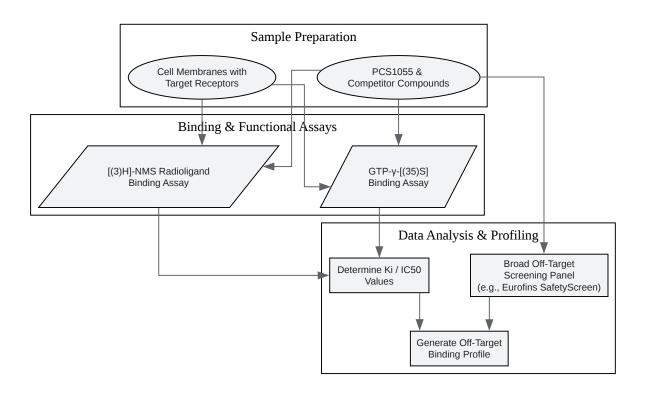


- Cell membranes containing the receptor of interest are incubated with a specific agonist to stimulate G protein activation.
- Varying concentrations of the antagonist (e.g., PCS1055) are added to measure their inhibitory effect.
- GTP-y-[(35)S] is added to the reaction mixture.
- The reaction is allowed to proceed for a defined period and then terminated.
- The amount of [(35)S] bound to the G proteins is determined by scintillation counting after separation of bound and free radiolabel.
- The data is analyzed to determine the potency of the antagonist in inhibiting agoniststimulated G protein activation.[7][8][9][10][11]

Visualizing the Off-Target Analysis Workflow and Signaling Context

To better illustrate the processes and concepts discussed, the following diagrams were generated using the Graphviz DOT language.

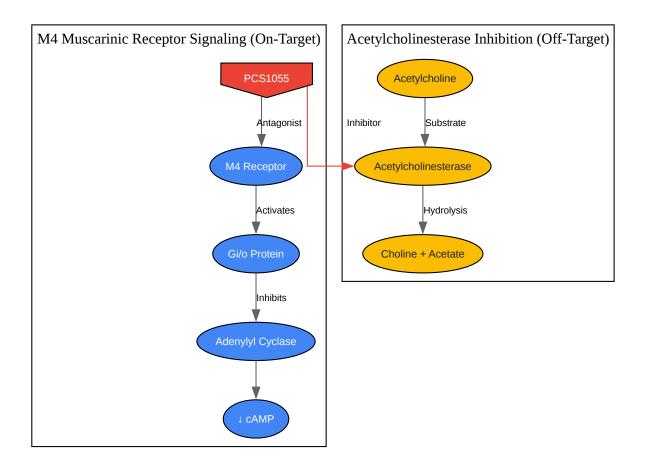




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Caption: Experimental workflow for determining the off-target binding profile of PCS1055.

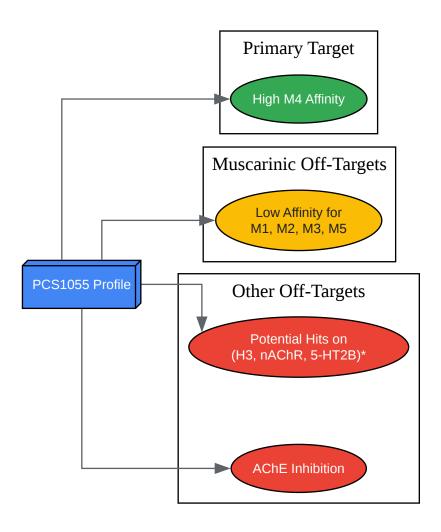




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Caption: On-target M4 receptor antagonism and off-target acetylcholinesterase inhibition by **PCS1055**.





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Caption: Logical relationship of **PCS1055**'s on-target and off-target binding characteristics.

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- To cite this document: BenchChem. [Unveiling the Off-Target Binding Landscape of PCS1055: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822318#comparative-analysis-of-pcs1055-off-target-binding-profiles]

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